Thermal Stability: 55% Higher Glass Transition Temperature (Tg) vs. NPB
Spiro-NPB exhibits a glass transition temperature (Tg) of 147 °C, significantly exceeding that of the industry standard NPB (Tg = 95–98 °C) [1]. This represents an increase of approximately 55% relative to NPB [2]. The elevated Tg is a direct consequence of the rigid spirobifluorene core, which impedes molecular motion and suppresses crystallization [1].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 147 °C |
| Comparator Or Baseline | NPB: 95–98 °C |
| Quantified Difference | ~49–52 °C increase (55% higher) |
| Conditions | Differential scanning calorimetry (DSC); reported values from Covion AG materials |
Why This Matters
Higher Tg directly correlates with improved morphological stability and extended device lifetime, making Spiro-NPB the preferred choice for high-temperature OLED processing and long-term operational reliability.
- [1] OLED材料发展-空穴传输材料. Alighting.cn. 2005. Available from: https://www.alighting.cn/news/20050125/104223.htm View Source
- [2] Chen H, Gao C, Jiang ZQ, et al. Spiro-annulated hole-transport material outperforms NPB with higher mobility and stability in organic light-emitting diodes. Dyes and Pigments. 2014;107:15-20. DOI: 10.1016/j.dyepig.2014.03.015 View Source
